Stichodactyla helianthus Neurotoxin (ShK)

Description

Structure

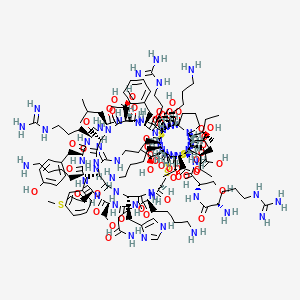

2D Structure

Properties

IUPAC Name |

(1R,2aS,4S,7S,10S,13S,19S,22S,25S,28S,31R,36R,39S,45R,48S,51R,54R,57R,60S,63S,66S,69S,72S,75S,78S,81S,84S,87S,90R,93S,96S,99S)-10,51,75,87-tetrakis(4-aminobutyl)-31-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-93-(3-amino-3-oxopropyl)-60,96-dibenzyl-19,28-bis[(2S)-butan-2-yl]-4,54,69-tris(3-carbamimidamidopropyl)-25-(carboxymethyl)-2a,39-bis[(1R)-1-hydroxyethyl]-22,48-bis[(1S)-1-hydroxyethyl]-7,63,81-tris(hydroxymethyl)-72-[(4-hydroxyphenyl)methyl]-84-(1H-imidazol-4-ylmethyl)-99-methyl-66-(2-methylpropyl)-78-(2-methylsulfanylethyl)-1a,3,4a,6,9,12,18,21,24,27,30,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98-dotriacontaoxo-6a,7a,10a,11a,33,34-hexathia-a,2,3a,5,8,11,17,20,23,26,29,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-dotriacontazatetracyclo[55.47.4.445,90.013,17]dodecahectane-36-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C169H274N54O48S7/c1-13-84(5)126-159(264)206-111(69-125(235)236)149(254)221-131(90(11)231)163(268)219-127(85(6)14-2)164(269)223-62-33-46-122(223)158(263)200-99(41-23-27-56-172)139(244)208-113(73-225)150(255)195-103(45-32-61-188-169(182)183)140(245)212-120-80-276-275-78-118-155(260)197-101(43-30-59-186-167(178)179)135(240)193-100(42-24-28-57-173)143(248)220-130(89(10)230)162(267)215-116(134(239)189-71-124(234)217-128(87(8)228)161(266)216-121(165(270)271)81-278-277-79-119(156(261)218-126)214-153(258)112(72-224)207-133(238)96(174)38-29-58-185-166(176)177)76-273-274-77-117(211-141(246)104(51-52-123(175)233)198-145(250)107(65-91-34-17-15-18-35-91)201-132(237)86(7)191-160(265)129(88(9)229)222-157(120)262)154(259)196-98(40-22-26-55-171)137(242)205-110(68-94-70-184-82-190-94)148(253)210-114(74-226)151(256)199-105(53-63-272-12)142(247)192-97(39-21-25-54-170)136(241)203-109(67-93-47-49-95(232)50-48-93)146(251)194-102(44-31-60-187-168(180)181)138(243)202-106(64-83(3)4)144(249)209-115(75-227)152(257)204-108(147(252)213-118)66-92-36-19-16-20-37-92/h15-20,34-37,47-50,70,82-90,96-122,126-131,224-232H,13-14,21-33,38-46,51-69,71-81,170-174H2,1-12H3,(H2,175,233)(H,184,190)(H,189,239)(H,191,265)(H,192,247)(H,193,240)(H,194,251)(H,195,255)(H,196,259)(H,197,260)(H,198,250)(H,199,256)(H,200,263)(H,201,237)(H,202,243)(H,203,241)(H,204,257)(H,205,242)(H,206,264)(H,207,238)(H,208,244)(H,209,249)(H,210,253)(H,211,246)(H,212,245)(H,213,252)(H,214,258)(H,215,267)(H,216,266)(H,217,234)(H,218,261)(H,219,268)(H,220,248)(H,221,254)(H,222,262)(H,235,236)(H,270,271)(H4,176,177,185)(H4,178,179,186)(H4,180,181,187)(H4,182,183,188)/t84-,85-,86-,87+,88+,89-,90-,96-,97-,98-,99-,100+,101+,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,126-,127-,128-,129-,130-,131-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRGDWHECZKHIP-ZAGUEAMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CCCCN)CCSC)CO)CC7=CNC=N7)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)C(C)O)C)CC8=CC=CC=C8)CCC(=O)N)C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)O)C(C)O)C(C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)C(C)CC)C(C)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@H]4C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC5=CC=CC=C5)CO)CC(C)C)CCCNC(=N)N)CC6=CC=C(C=C6)O)CCCCN)CCSC)CO)CC7=CNC=N7)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)[C@@H](C)O)C)CC8=CC=CC=C8)CCC(=O)N)C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)O)[C@@H](C)O)[C@H](C)O)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CO)CCCCN)[C@@H](C)CC)[C@H](C)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C169H274N54O48S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4055 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172450-46-3 | |

| Record name | 172450-46-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Biophysical Characterization Methodologies of Shk

Advanced Spectroscopic and Diffraction Techniques for ShK Structure Determination

A combination of sophisticated techniques has been instrumental in revealing the atomic-level details of the ShK toxin.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of ShK in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the solution structure of ShK. This technique provides insights into the protein's conformation and dynamics in a near-native state. nih.govmsu.edulibretexts.org Early studies using 1D and 2D NMR revealed that ShK is a well-folded protein, characterized by well-dispersed resonances in its proton NMR spectrum. researchgate.net The solution structure of ShK, as determined by NMR, reveals a molecule that lacks any β-sheet. Instead, it comprises two short α-helices (residues 14-19 and 21-24) and an extended N-terminal region up to residue 8. This N-terminus is followed by a pair of interlocking turns that resemble a 3(10)-helix. researchgate.net

NMR relaxation measurements and pressure-dependent NMR have further shown that despite being stabilized by three disulfide bonds, ShK exhibits flexibility in solution. nih.gov This flexibility is particularly evident around the critical Lys22 and Tyr23 residues, a dyad essential for its interaction with the Kv1.3 channel. nih.govnih.gov This inherent dynamism suggests that ShK may adopt multiple conformations in solution, with a minor, less structured conformer potentially facilitating its binding to the potassium channel by increasing the exposure of Tyr23. nih.gov

Table 1: Key NMR-Derived Structural Features of ShK

| Structural Feature | Residue Range | Description |

|---|---|---|

| N-terminal extended conformation | 3-8 | An elongated and flexible region at the beginning of the peptide chain. |

| Interlocking turns | 9-13 | Resembles a 3(10)-helix, connecting the N-terminus to the helical region. |

| α-helix 1 | 14-19 | The first of two short helical segments. |

Cryo-Electron Microscopy (Cryo-EM) Approaches to ShK-Target Complexes

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large macromolecular complexes in their near-native state. elifesciences.orgyoutube.comnih.gov While cryo-EM has limitations for small proteins like ShK alone, it is exceptionally well-suited for studying the structure of ShK when it is bound to its target, the Kv1.3 channel. researchgate.netnih.gov By flash-freezing the ShK-Kv1.3 complex in a thin layer of vitreous ice, its structure can be determined at near-atomic resolution without the need for crystallization. elifesciences.org Recent studies have utilized cryo-EM to visualize the interaction between ShK and the Kv1.3 channel, providing crucial details about the binding interface and the conformational changes that occur upon binding. nih.gov These studies have confirmed that Lys22 of ShK inserts into the pore of the Kv1.3 channel. nih.gov

Disulfide Bond Mapping and Their Role in ShK Conformational Stability

ShK's structure is stabilized by three intramolecular disulfide bonds. nih.gov These covalent linkages between cysteine residues play a critical role in maintaining the toxin's three-dimensional fold and, consequently, its biological activity. monash.edunih.govkhanacademy.org The disulfide bond pairings in ShK have been determined to be Cys3-Cys35, Cys12-Cys28, and Cys17-Cys32. researchgate.net

These bonds significantly contribute to the conformational stability of the peptide. monash.edumdpi.com However, studies on disulfide-deficient analogs of ShK have revealed a nuanced role for these bonds. For instance, an analog lacking the Cys3-Cys35 bond was found to retain its potassium channel blocking activity, albeit with a structure significantly different from the native toxin. monash.edu This suggests that while the disulfide bonds are crucial for maintaining the canonical ShK fold, a degree of structural plasticity is tolerated for its function. NMR studies have indicated that disulfide rearrangement is not the primary source of the observed conformational exchange in ShK, suggesting that the peptide's flexibility arises from other factors. nih.gov Nevertheless, the disulfide bonds provide an essential scaffold that correctly orients the key residues required for high-affinity binding to the Kv1.3 channel.

Computational Modeling and Molecular Dynamics Simulations of ShK and its Interactions

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the structure, dynamics, and interaction of biomolecules like ShK at an atomic level. northwestern.edunih.govyoutube.com These methods complement experimental techniques by providing a dynamic view of molecular behavior over time. dovepress.commdpi.com

MD simulations of ShK in solution have corroborated the flexibility observed in NMR studies. nih.gov These simulations have shown that ShK samples a broad range of conformations, a behavior that is distinct from some of its more rigid homologues. nih.gov This inherent flexibility is thought to be important for its binding to the Kv1.3 channel, potentially allowing for a "conformational selection" mechanism where the channel binds to a specific, pre-existing conformation of the toxin. nih.gov

Furthermore, computational docking and MD simulations have been used to model the interaction between ShK and the Kv1.3 channel. researchgate.net These studies have provided detailed insights into the binding energetics and the specific residues involved in the interaction. For example, simulations have highlighted the crucial role of the Lys22-Tyr23 dyad in anchoring ShK to the channel pore. researchgate.netresearchgate.net By analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the peptide and the channel during simulations, researchers can identify the key stabilizing interactions and the dynamic changes that occur upon complex formation. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Stichodactyla helianthus Neurotoxin (ShK) |

| Lysine (B10760008) |

| Tyrosine |

| Cysteine |

| Carbon |

| Oxygen |

| Hydrogen |

Molecular Mechanisms of Shk Mediated Ion Channel Modulation

Identification and Characterization of Voltage-Gated Potassium Channel Targets

ShK exhibits a broad spectrum of activity against several voltage-gated potassium (Kv) channels, with particularly high affinity for specific subtypes implicated in the human immune response. Its interactions with these channels have been extensively studied to understand the basis of its potent inhibitory effects.

ShK is one of the most potent known blockers of the Kv1.3 channel, a voltage-gated potassium channel crucial for the activation of effector memory T-lymphocytes, which are key players in autoimmune diseases. rsc.orgnih.gov ShK blocks Kv1.3 channels with exceptional potency, exhibiting an IC₅₀ of approximately 10-11 pM. rsc.orgnih.govnih.gov This high-affinity binding is reversible and dose-dependent. rsc.orgnih.gov The interaction is characterized by a 1:1 stoichiometry, where one ShK molecule binds to one Kv1.3 channel tetramer to induce blockade. rsc.orgnih.gov The potent blockade of Kv1.3 channels by ShK has positioned it as a valuable molecular probe for studying the physiological roles of this channel and as a promising therapeutic lead for autoimmune disorders. rsc.orgacs.org

While ShK demonstrates a remarkable affinity for Kv1.3, it also interacts with other Kv channel subtypes, albeit with varying potencies. It potently blocks the neuronal Kv1.1 channel with an IC₅₀ of about 16 pM, making it nearly as sensitive to ShK as Kv1.3. rsc.orgnih.govnih.gov ShK also inhibits the Kv1.6 channel at picomolar concentrations. nih.gov Its affinity for Kv1.6 is roughly 10-fold lower than for Kv1.3. rsc.orgnih.gov Furthermore, ShK is a potent inhibitor of the Kv3.2 channel, with reported IC₅₀ values in the low nanomolar range, around 0.6 nM. rsc.orglatoxan.com This broad-spectrum activity across different Kv subtypes has prompted research into developing more selective ShK analogs for therapeutic applications.

In addition to voltage-gated potassium channels, ShK also modulates the activity of the calcium-activated potassium channel KCa3.1, also known as IKCa1. rsc.orgnih.gov These channels are functionally important in naive and central memory T-cells. nih.gov ShK blocks KCa3.1 channels, but with a significantly lower affinity compared to its interaction with Kv1.3, exhibiting an IC₅₀ in the low nanomolar range. rsc.orgnih.gov

| Channel Subtype | ShK IC₅₀ |

| Kv1.3 | ~11 pM |

| Kv1.1 | ~16 pM |

| Kv1.6 | ~165 pM |

| Kv3.2 | ~0.6 nM |

| KCa3.1 | Low nM range |

Detailed Binding Configuration and Pore Occlusion Mechanisms

The potent inhibitory activity of ShK arises from its specific binding to the external vestibule of the potassium channel, leading to a physical blockage of the ion pore. This interaction is mediated by a precise arrangement of key amino acid residues on the toxin that engage with complementary surfaces on the channel.

Mutational analysis has identified several key residues on the surface of ShK that are critical for its interaction with potassium channels. The most crucial of these is Lysine (B10760008) 22 (Lys22), which acts as a "cork in a bottle" by protruding its side chain deep into the channel's selectivity filter, thereby physically occluding the K+ conduction pathway. rsc.orgwikipedia.orgtandfonline.com The substitution of Lys22 with other amino acids, such as arginine, can dramatically reduce the toxin's affinity for the channel by over 200-fold. rsc.orgnih.gov

Adjacent to Lys22 is Tyrosine 23 (Tyr23), which forms a "functional dyad" with Lys22, essential for high-affinity binding and channel blockade. nih.govwikipedia.orgnih.gov Alanine substitution of Tyr23 can decrease the channel-blocking potency by more than 100-fold. rsc.org Other residues also play significant roles in the interaction. For instance, Serine 20 (Ser20) and Arginine 24 (Arg24) are considered to have a major role in the ShK-Kv1.3 interaction. rsc.orgnih.govnih.gov Molecular dynamics simulations have suggested that Arg24 may form multiple hydrogen bonds with the channel, making it crucial for binding. acs.orgsmartox-biotech.com

The binding of ShK to the channel vestibule is a complex interplay of both electrostatic and non-bonding interactions. The positively charged side chain of the critical Lys22 residue extends into the negatively charged environment of the selectivity filter, forming a strong electrostatic interaction that anchors the toxin. rsc.orgmdpi.com The ring of basic residues on the toxin's surface is thought to engage in electrostatic interactions with the outer vestibule of the Kv1 channel. mdpi.com

In addition to these electrostatic forces, non-bonding interactions, including hydrogen bonds and hydrophobic interactions, further stabilize the toxin-channel complex. mdpi.comaups.org.au For example, molecular dynamics simulations have identified potential interacting residue pairs such as Met21 of ShK with Met403 of the channel and His19 of ShK with Asp402 of the channel. aups.org.au These collective interactions ensure a snug fit of the toxin into the channel vestibule, leading to its potent and specific inhibitory effect.

Electrophysiological Studies of ShK Channel Blocking Kinetics

Electrophysiological techniques, particularly patch-clamp methods, have been fundamental in elucidating the kinetic and affinity parameters of the interaction between Stichodactyla helianthus neurotoxin (ShK) and its target voltage-gated potassium channels. These studies provide a detailed view of the toxin's blocking action at the single-channel and whole-cell levels, revealing a mechanism characterized by extremely high affinity and slow dissociation kinetics.

Research findings indicate that the high potency of ShK is a result of both a rapid association to the channel and a very slow dissociation from it. This "tight binding" nature is a hallmark of the toxin's interaction with its primary targets. nih.gov While detailed on-rate (k_on) and off-rate (k_off) constants are not extensively published, the equilibrium dissociation constant (K_d) and the half-maximal inhibitory concentration (IC_50), which are derived from these kinetic rates (K_d = k_off/k_on), have been thoroughly characterized. These values demonstrate ShK's picomolar affinity for several Kv1 channel subtypes.

The blocking mechanism of ShK is that of a pore blocker. latoxan.comwikipedia.org The toxin binds to the outer vestibule of the potassium channel, physically occluding the ion conduction pathway. latoxan.com This interaction is primarily mediated by the Lys22 residue of the toxin, which inserts into the selectivity filter of the channel, acting like a "cork in a bottle". wikipedia.orgnih.gov The neighboring Tyr23 residue is also critical, forming a "functional dyad" with Lys22 that is essential for the high-affinity block. wikipedia.orgnih.gov Studies using tethered toxins have further explored the biophysical parameters of this interaction, confirming that changes in binding affinity among different toxins are often linked to changes in their dissociation rates. nih.gov

Electrophysiological recordings show that ShK is one of the most potent known blockers for the Kv1.3 channel. nih.gov Its affinity for Kv1.1 is nearly as high, which has prompted extensive research into developing synthetic analogs with greater selectivity for Kv1.3.

Table 1: Equilibrium Binding Constants of ShK for Various Potassium Channels This interactive table summarizes the affinity of wild-type ShK for different voltage-gated potassium channels as determined by electrophysiological studies.

| Channel Subtype | Dissociation Constant (K_d) | Half-Maximal Inhibitory Concentration (IC_50) | Reference |

|---|---|---|---|

| Kv1.3 | 11 pM | 10 - 13.3 pM | latoxan.comnih.gov |

| Kv1.1 | 16 pM | 21.5 pM | latoxan.comnih.gov |

| Kv1.6 | 165 pM | ~0.16 nM | latoxan.com |

| Kv1.4 | 312 pM | ~0.31 nM | latoxan.com |

| Kv3.2 | Not Reported | ~0.6 nM | latoxan.com |

| Kv1.2 | Not Reported | 9 nM | latoxan.com |

| Kv1.7 | Not Reported | 11.5 nM | latoxan.com |

| KCa3.1 | 0.03 - 30 nM | Not Reported | latoxan.com |

| Kv1.5 | Weak or No Activity | >100 nM | latoxan.com |

| Kv3.1 | Weak or No Activity | >100 nM | latoxan.com |

The development of ShK analogs has focused on altering the binding kinetics to favor interaction with Kv1.3 over other channels, particularly Kv1.1. Electrophysiological analysis of these analogs demonstrates remarkable enhancements in selectivity, achieving up to 10,000-fold preference for Kv1.3. This is achieved by modifying residues that interact with the channel vestibule, thereby altering the stability of the toxin-channel complex and influencing the dissociation rate.

Table 2: Improved Selectivity of ShK Analogs for Kv1.3 over Kv1.1 This interactive table presents data on ShK analogs designed for enhanced Kv1.3 selectivity, with potency determined by whole-cell patch-clamp electrophysiology.

| Analog | IC_50 on Kv1.3 | Selectivity for Kv1.3 over Kv1.1 (fold-increase) | Reference |

|---|---|---|---|

| ShK-186 (Dalazatide) | 69 pM | >100-fold | mdpi.com |

| ShK-K-amide | 26 pM | 36-fold | mdpi.com |

| [EWSS]ShK | 34 pM | 158-fold | mdpi.com |

| ShK-234 | ~27 pM | 580-fold | nih.gov |

| ShK-235 | ~67 pM | 2250-fold | nih.gov |

| ShK-223 | ~13 pM | >10,000-fold | nih.gov |

Design, Synthesis, and Pharmacological Profiling of Shk Analogues and Derivatives

Rational Design Strategies for Enhanced Selectivity and Potency

Rational design strategies have been instrumental in developing ShK analogues with improved pharmacological profiles. These approaches leverage the known structure-activity relationships of the toxin to introduce specific modifications that enhance its therapeutic potential.

Alanine scanning mutagenesis has been a important tool in elucidating the key residues of ShK involved in channel binding. By systematically replacing individual amino acids with alanine, researchers have mapped the binding surface of the toxin. These studies have revealed a functional dyad, Lys22 and Tyr23, as essential for channel blockade. Lys22 protrudes into the channel pore, acting as a "cork in a bottle," while Tyr23 further anchors the toxin to the channel vestibule wikipedia.org. Other residues, including Arg11, His19, Ser20, Met21, Arg24, Leu25, Phe27, and Arg29, also contribute to the binding affinity researchgate.net.

Structure-activity relationship (SAR) studies have further guided the design of more selective analogues. For instance, understanding the distinct topographies of the vestibules of Kv1.3 and Kv1.1 channels has enabled the development of analogues that preferentially bind to Kv1.3.

Modifications at the N-terminus of ShK have proven highly effective in enhancing selectivity for Kv1.3. A significant breakthrough was the attachment of a phosphotyrosine or phosphono-phenylalanine residue to the N-terminus via a hydrophilic linker nih.gov. This modification led to analogues like ShK-186 and ShK-192, which exhibit over 100-fold selectivity for Kv1.3 over Kv1.1 nih.govnih.gov. The negatively charged adduct is thought to interact favorably with basic residues at the outer vestibule of the Kv1.3 channel. More recently, N-terminally extended analogues containing a negatively charged glutamic acid have been designed to mimic this effect using only common protein amino acids, resulting in analogues like [EWSS]ShK with high potency and selectivity nih.govresearchgate.net.

The incorporation of non-native amino acids has been a key strategy in the development of highly selective ShK analogues. A prime example is ShK-Dap22, where the critical Lys22 was replaced with the shorter, positively charged, non-natural residue diaminopropionic acid nih.govnih.gov. This substitution resulted in a highly potent and selective blocker of the T-lymphocyte Kv1.3 channel nih.gov.

Researchers have also explored the use of non-native structural scaffolds to create smaller, more stable mimics of the ShK binding surface. One approach involved truncating the native sequence and stabilizing it with additional non-native covalent links, such as a non-native disulfide bond and lactam bridges nih.gov. While this particular analogue was inactive, another peptide scaffold incorporating mimics of the essential Lys22 and Tyr23 residues showed weak but measurable activity, providing a basis for further optimization nih.gov. The introduction of a lactam bridge within the full-length ShK was also found to be well-tolerated, with only a minor reduction in binding affinity to Kv1.3 nih.gov.

Recombinant Production Systems for ShK and Analogues

To facilitate in-depth biophysical and pharmacological studies, recombinant expression systems for ShK and its analogues have been established. One successful strategy involves expressing ShK as a thioredoxin fusion protein in Escherichia coli. This method allows for the production of isotopically labeled ShK for nuclear magnetic resonance (NMR) studies. The fusion protein is purified and then cleaved to yield the correctly folded and biologically active toxin. Recombinant ShK produced by this method has been shown to block Kv1.3 channels with a potency similar to that of synthetic ShK nih.gov. This recombinant system is also valuable for producing ShK analogues that are composed entirely of natural amino acids, such as [EWSS]ShK nih.gov.

Comparative Pharmacological Evaluation of ShK Derivatives on Ion Channels

The pharmacological profiles of numerous ShK derivatives have been extensively characterized using techniques such as patch-clamp electrophysiology on cells expressing specific ion channels. This comparative evaluation is crucial for determining the potency and selectivity of each analogue.

The native ShK toxin potently blocks both Kv1.3 and Kv1.1 channels with IC50 values in the low picomolar range, demonstrating a lack of selectivity that could lead to off-target effects nih.gov. In contrast, rationally designed analogues exhibit significantly improved selectivity for Kv1.3.

Preclinical Research on Shk and Its Analogues in Disease Models

Immunomodulatory Effects and Mechanisms in T Lymphocytes

ShK and its analogues exert their immunomodulatory effects primarily by targeting voltage-gated potassium channels (Kv1.3) on T lymphocytes. nih.govnih.gov These channels are crucial for the activation and function of a specific subset of T cells known as effector memory T cells (TEM cells), which are key players in the pathogenesis of many autoimmune diseases. nih.govnih.govnih.gov

A critical aspect of the therapeutic potential of ShK and its analogues is their selective action on effector memory T cells (TEM cells). nih.govnih.govjohnshopkins.edu TEM cells are characterized by their expression of the surface marker CCR7- and play a significant role in autoimmune disorders like multiple sclerosis, rheumatoid arthritis, and type 1 diabetes. nih.gov These cells heavily rely on the Kv1.3 potassium channel for activation. nih.gov By blocking these channels, ShK and its analogues can preferentially suppress the function of these pathogenic TEM cells. nih.govnih.govjohnshopkins.edu

For instance, the ShK analogue ShK(L5) has been shown to be a highly specific blocker of the Kv1.3 channel. nih.govjohnshopkins.edunih.gov It exhibits a strong inhibitory effect on the proliferation of human and rat TEM cells at picomolar concentrations. nih.govjohnshopkins.edunih.gov In contrast, naive and central memory T cells, which are important for a healthy immune response, are significantly less sensitive to ShK(L5). nih.govjohnshopkins.edunih.gov These cells can bypass the Kv1.3 blockade by up-regulating a different potassium channel, the calcium-activated KCa3.1 channel, rendering them resistant to the peptide's effects. nih.govjohnshopkins.edunih.gov Another analogue, dalazatide (B12777948) (formerly ShK-186), also demonstrates this selective action by blocking the activation of effector memory T-cells without suppressing other T-cell subtypes, thus preserving the broader immune response. multiplesclerosisnewstoday.commedchemexpress.com

This selective suppression is a key advantage, as it suggests that these compounds could treat autoimmune diseases without causing widespread immunosuppression, a common side effect of many current therapies. multiplesclerosisnewstoday.comnih.gov

Table 1: Selective Suppression of TEM Cells by ShK Analogues

| Compound | Target Cells | Effect | Key Findings | Citation |

|---|---|---|---|---|

| ShK(L5) | Human and Rat TEM Cells | Suppresses proliferation | Effective at picomolar concentrations. Naive and central memory T cells are initially 60-fold less sensitive. | nih.govjohnshopkins.edunih.gov |

| Dalazatide (ShK-186) | Effector Memory T-cells | Blocks activation | Does not suppress other T-cell subtypes, leaving the general immune response intact. | multiplesclerosisnewstoday.com |

| ShK | Human CCR7- TEM cells | Inhibits proliferation | IC50 values range from 100 to 400 pM. | nih.gov |

The blockade of Kv1.3 channels by ShK and its analogues directly impacts T cell proliferation and the production of inflammatory cytokines. nih.govjohnshopkins.edunih.gov The influx of calcium, which is necessary for T cell activation, is dependent on the function of these potassium channels. nih.gov By inhibiting Kv1.3, these compounds disrupt the signaling cascade that leads to the proliferation of T cells and the secretion of key cytokines involved in the inflammatory response. nih.govjohnshopkins.edunih.govnih.gov

For example, ShK(L5) has been demonstrated to inhibit the production of Interleukin-2 (IL-2) at picomolar concentrations. nih.govjohnshopkins.edunih.gov IL-2 is a crucial cytokine for T cell proliferation. youtube.com Similarly, the analogue ShK-186 has been shown to inhibit the production of pro-inflammatory cytokines by CD4+ TEM cells. oup.com The inhibition of cytokines such as interferon-gamma (IFNγ) and tumor necrosis factor (TNF) is also a key mechanism of action.

Table 2: Inhibition of T Cell Proliferation and Cytokine Production by ShK and Analogues

| Compound | Effect | Mechanism | Affected Cytokines | Citation |

|---|---|---|---|---|

| ShK(L5) | Inhibits TEM cell proliferation and IL-2 production | Blocks Kv1.3 channels, disrupting calcium signaling | IL-2 | nih.govjohnshopkins.edunih.gov |

| ShK-186 (Dalazatide) | Inhibits cytokine production of CD4+ TEM cells | Selective blockade of Kv1.3 channels | Pro-inflammatory cytokines | oup.com |

| ShK | Inhibits proliferation of human T cells | Blockade of Kv1.3 channels | Not specified | nih.gov |

Evaluation in in vivo Animal Models of Autoimmune Diseases

The therapeutic potential of ShK and its analogues has been further investigated in various animal models that mimic human autoimmune diseases. These studies have provided crucial in vivo evidence of their efficacy.

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for human multiple sclerosis (MS). nih.govhookelabs.com In EAE, the immune system attacks the myelin sheath of nerve cells, leading to neurological deficits. multiplesclerosisnewstoday.com Studies have shown that ShK and its analogues can effectively prevent and treat EAE in rats. nih.govjohnshopkins.edunih.gov

For instance, both ShK and a more selective analogue, ShK-Dap22, were found to be effective in preventing and ameliorating EAE. nih.gov When administered after the onset of symptoms, these compounds significantly reduced the severity of the disease. nih.gov The analogue ShK(L5) also demonstrated efficacy in preventing and treating EAE in rats. nih.govjohnshopkins.edu Preclinical trials with dalazatide have also shown promising results in a rat model of MS, with the treatment significantly reducing the clinical score of the disease. multiplesclerosisnewstoday.com

Table 3: Efficacy of ShK and Analogues in EAE Models

| Compound | Animal Model | Effect on EAE | Key Findings | Citation |

|---|---|---|---|---|

| ShK | Rat EAE model | Prevented and ameliorated disease | Greatly reduced disease severity when administered after symptom onset. | nih.gov |

| ShK-Dap22 | Rat EAE model | Prevented and ameliorated disease | Effective in reducing disease severity. | nih.gov |

| ShK(L5) | Rat EAE model | Prevented and treated disease | Demonstrated therapeutic potential in this model. | nih.govjohnshopkins.edu |

| Dalazatide | Rat MS model | Reduced clinical score | Showed promising results in preclinical trials. | multiplesclerosisnewstoday.com |

Pristane-induced arthritis (PIA) in rats is an animal model that shares many features with human rheumatoid arthritis (RA), including chronic joint inflammation and bone erosion. researchgate.netnih.govneurofit.com ShK analogues have been evaluated in this model and have shown the ability to ameliorate the disease. nih.gov

While specific data on the effects of ShK and its analogues in PIA models is less detailed in the provided context, the involvement of TEM cells in rheumatoid arthritis suggests that Kv1.3 blockers would be a relevant therapeutic strategy. nih.gov The efficacy of these compounds in other T-cell mediated autoimmune models supports their potential in treating RA.

The application of ShK and its analogues has also been explored in models of type 1 diabetes and psoriasis. nih.gov Effector memory T cells are implicated in the pathogenesis of type 1 diabetes, making Kv1.3 a potential therapeutic target. nih.gov

In the context of psoriasis, a human clinical trial has provided evidence for the efficacy of dalazatide. nih.govplos.orgnih.gov In a phase 1b trial involving patients with plaque psoriasis, dalazatide was well-tolerated and led to improvements in psoriatic skin lesions. nih.govplos.orgnih.gov The treatment reduced the levels of inflammation markers in the blood and decreased the expression of T cell activation markers. nih.govplos.orgnih.gov Specifically, nine out of ten patients in the higher dose group showed a reduction in their Psoriasis Area and Severity Index (PASI) score. nih.govplos.orgnih.gov

Table 4: Efficacy of Dalazatide in a Psoriasis Clinical Trial

| Compound | Disease Model | Key Findings | Citation |

|---|---|---|---|

| Dalazatide (ShK-186) | Human Plaque Psoriasis (Phase 1b trial) | - Improved psoriatic skin lesions.

| nih.govplos.orgnih.gov |

Research on Metabolic Modulation and Obesity Models

The voltage-gated potassium channel Kv1.3 has been identified as a regulator of energy homeostasis and body weight. nih.gov Preclinical research suggests that blocking this channel could be a viable strategy for managing obesity and metabolic disorders. Studies have shown that the Stichodactyla helianthus neurotoxin (ShK), a potent blocker of potassium channels including Kv1.3, can induce anti-obesity activity and reduce insulin (B600854) resistance. nih.gov

These findings from preclinical models, including both genetic and pharmacological approaches, underscore the potential of targeting the Kv1.3 channel with ShK and its derivatives for the treatment of obesity and related metabolic conditions. nih.govnih.govnih.govporsolt.comresearchgate.net

Table 1: Summary of Preclinical Research on ShK and Analogues in Metabolic Models

| Compound/Model | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| ShK | General Preclinical Context | Induces anti-obesity activity and reduces insulin resistance through Kv1.3 blockade. | nih.gov |

| Kv1.3 Gene Deletion | Mouse Model (Melanocortin-4 receptor-null) | Altered longevity, reduced adiposity, increased locomotion and metabolism. | nih.gov |

| ShK-186 | Rat Model (Type 1 Diabetes) | Delayed the onset of diabetes by about 10 days. | nih.gov |

Investigation of Neuroinflammatory Pathways in Preclinical Contexts

The voltage-gated potassium channel Kv1.3 is considered a significant therapeutic target for neuroinflammatory diseases due to its critical role in the function of immune cells like T lymphocytes and microglia. researchgate.netfrontiersin.orgnih.gov ShK and its analogues, as potent inhibitors of Kv1.3, are being investigated for their potential to treat neuroinflammatory conditions such as multiple sclerosis, stroke, and Alzheimer's disease by modulating the activity of these cells. researchgate.net

Preclinical studies have provided evidence for the therapeutic potential of Kv1.3 blockade in neuroinflammation. For example, the ShK analogue ShK-170 demonstrated a protective effect against radiation-induced brain injury in an in vivo model. nih.gov The mechanism underlying these protective effects involves the inhibition of Kv1.3 channels, which are highly expressed in the central nervous system and immune systems and are upregulated in neurodegenerative diseases. researchgate.net

Neuroinflammation in preclinical models is often induced using agents like lipopolysaccharide (LPS), which activates microglia and triggers inflammatory cascades. mdpi.comfrontiersin.org This activation leads to the production of proinflammatory mediators and cytokines. mdpi.comfrontiersin.org Key signaling pathways implicated in this process include the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, such as ERK and JNK. frontiersin.orgfrontiersin.orgresearchgate.net The inhibition of these pathways can suppress the neuroinflammatory response. frontiersin.orgresearchgate.net By blocking Kv1.3 channels, ShK and its analogues can interfere with the activation of microglia and T cells, thereby reducing the production of neurotoxic inflammatory factors. researchgate.net

Table 2: Role of Kv1.3 and ShK Analogues in Neuroinflammation

| Compound/Target | Disease Context | Mechanism of Action | Key Findings in Preclinical Models | Reference(s) |

|---|---|---|---|---|

| Kv1.3 Channel | Neuroinflammatory Disorders (e.g., MS, AD) | Crucial for activation of T lymphocytes and microglia. | Upregulated in neurodegenerative diseases; considered a novel therapeutic target. | researchgate.net |

| ShK and Analogues | Neuroinflammatory Disorders | Inhibit Kv1.3 expressed in T lymphocytes and microglial cells. | Potential to reduce proinflammatory cytokine production. | researchgate.net |

| ShK-170 | Radiation-Induced Brain Injury | Kv1.3 blockade. | Exerted a neuroprotective effect in vivo. | nih.gov |

Role of ShK-Domain-Containing Proteins in Host-Parasite Interactions and Drosophila melanogaster Immunity Models

Beyond the original toxin from Stichodactyla helianthus, the ShK domain is a conserved protein motif found in a variety of organisms, including parasitic nematodes. nih.govmdpi.commdpi.com These ShK-domain-containing proteins are often found in the excretory/secretory products (ESPs) released by nematodes during an infection and are believed to play a crucial role in modulating the host's immune system. nih.govdntb.gov.uanih.govescholarship.org

Research on the insect-parasitic nematode Steinernema carpocapsae has provided significant insights into the function of these proteins. nih.gov This nematode releases approximately 14 different ShK-domain-containing proteins during an active infection. nih.gov One of the most abundant of these, Sc-ShK-1, has been characterized in detail using the fruit fly, Drosophila melanogaster, as a model host. nih.govnih.gov

Studies involving the injection of Sc-ShK-1 into Drosophila revealed that the protein has both toxic and immunomodulatory effects. nih.govnih.govescholarship.org Under stressful conditions such as starvation, Sc-ShK-1 proved to be toxic to the flies. nih.govescholarship.org Furthermore, in bacterial co-infection experiments, the presence of Sc-ShK-1 decreased the flies' resistance to the infection, leading to higher mortality rates and increased bacterial proliferation. nih.govnih.govescholarship.org This demonstrates that Sc-ShK-1 can modulate the host's immune response, likely to the parasite's advantage. nih.govdillmanlab.org

The ShK domain itself is characterized by a specific structure of 35-37 amino acids with six highly conserved cysteine residues that form three disulfide bonds. nih.gov While originally thought that a Lys-Tyr dyad was essential for K+ channel inhibition, it has since been shown that proteins lacking these specific residues can still perform this function. nih.gov The immunomodulatory effects of nematode-derived ShK proteins are of therapeutic interest, as they have been shown to affect T cell function. nih.gov The study of these proteins in insect models like Drosophila provides a valuable system for understanding the molecular basis of host-parasite interactions, which may be applicable to nematode infections in other animals. nih.gov

Table 3: Functional Characterization of Nematode-Derived ShK-Domain Proteins in Drosophila

| Protein | Source Organism | Model System | Key Research Findings | Reference(s) |

|---|---|---|---|---|

| Sc-ShK-1 | Steinernema carpocapsae | Drosophila melanogaster | Toxic under high-stress conditions (e.g., starvation). | nih.govnih.govescholarship.org |

| Negatively impacts fly health (assessed by chill coma recovery and negative geotaxis). | nih.govnih.gov | |||

| Decreases host resistance to bacterial co-infection (Streptococcus pneumoniae). | nih.govnih.gov | |||

| Leads to increased host mortality and higher bacterial growth during co-infection. | nih.govnih.govescholarship.org |

| Sc-ShK-2-K1 | Steinernema carpocapsae | Drosophila melanogaster | A single domain from the Sc-ShK-2 protein demonstrated high toxicity to fruit flies. | escholarship.org |

Table of Compounds Mentioned

Evolutionary and Comparative Analysis of Shk and Shk Like Domains

Phylogenetic Relationships and Sequence Homology of ShK Superfamily Peptides

The ShK superfamily of peptides is defined by a conserved structural scaffold rather than a strict sequence identity. The archetypal member, ShK, is a 35-residue peptide from the sea anemone Stichodactyla helianthus. wikipedia.org A defining feature of this superfamily is the ShK domain, also referred to as the ShKT domain, which is characterized by a length of approximately 35-37 amino acids and a highly conserved pattern of six cysteine residues. nih.govnih.gov These cysteines form three specific disulfide bonds (C1-C6, C2-C4, and C3-C5), which are crucial for stabilizing the compact, globular fold of the domain. nih.gov

Phylogenetic analyses based on both sequence and structural comparisons reveal a broad distribution of ShK and ShK-like domains across the animal and even plant kingdoms. nih.govnih.gov Sequence alignments of various ShK peptides highlight the conservation of the cysteine backbone, which provides the structural integrity of the fold. nih.gov Beyond the cysteines, a notable feature in many ShK toxins that act as potassium channel blockers is the "functional dyad" of a lysine (B10760008) (Lys) and a tyrosine (Tyr) residue. plos.org This dyad is critical for the toxin's interaction with the pore of voltage-gated potassium channels. However, variations in this dyad are observed in ShK-like domains from different organisms, often correlating with a divergence in function. plos.org For instance, some nematode ShK-like domains substitute the tyrosine with other residues like isoleucine or leucine, suggesting altered target specificity or function. plos.org

The evolutionary relationships indicate that while the core ShK fold is ancient, the sequences have diverged significantly, leading to a wide array of functional adaptations. This is evident when comparing ShK toxins from sea anemones with ShK-like domains found in nematodes and even mammals. nih.govebi.ac.uk

Identification and Characterization of ShK Domains in Diverse Organisms

The ShK domain is not restricted to sea anemone venoms but has been identified in a diverse array of organisms, where it is often part of larger, multi-domain proteins. This widespread distribution underscores the evolutionary success of this structural motif.

Nematodes: A significant number of proteins containing ShK domains have been identified in various nematode species, including both parasitic and free-living worms. nih.govnih.gov For example, the entomopathogenic nematode Steinernema carpocapsae secretes proteins containing multiple ShK domains, such as Sc-ShK-1 (with four domains) and Sc-ShK-2 (with three domains). researchgate.net These proteins have been shown to have toxic effects on insects and to modulate the host's immune response. researchgate.net In plant-parasitic nematodes like Bursaphelenchus xylophilus, numerous transcripts for ShK domain-containing proteins have been found, with some being highly expressed during host infection and potentially involved in mitigating oxidative stress. nih.govresearchgate.net Animal-parasitic nematodes, such as Ancylostoma caninum (AcK1) and Brugia malayi (BmK1), also possess ShK toxins that have been investigated as selective inhibitors of potassium channels for therapeutic purposes. nih.gov

Copepods: While copepods are known to interact with toxic organisms, for instance by grazing on toxic dinoflagellates, the presence and characterization of endogenous ShK or ShK-like domains within copepods themselves are not well-documented in the current scientific literature.

Mammalian Proteins like MMP23: The discovery of a functional ShK domain in a mammalian protein, matrix metalloprotease 23 (MMP23), was a significant finding that highlighted the broad evolutionary reach of this domain. nih.gov The ShK domain of MMP23 (MMP23TxD) is located between the catalytic metalloprotease domain and an immunoglobulin-like domain. escholarship.org Structurally, MMP23TxD shows a closer resemblance to BgK, a toxin from the sea anemone Bunodosoma granulifera, than to ShK itself. nih.gov This mammalian ShK domain has been shown to block voltage-gated potassium channels, with a specific inhibitory profile. nih.govescholarship.org The full-length MMP23 protein can suppress the function of these channels by trapping them in the endoplasmic reticulum. nih.gov The only other human protein identified to contain an ShK-like domain is the microfibril-associated glycoprotein (B1211001) 2 (MFAP-2). escholarship.org

Evolutionary Implications of Conserved ShK Fold and Functional Diversity

The persistence of the ShK fold across vast evolutionary distances, from cnidarians to mammals, underscores its remarkable stability and versatility. The conservation of this structural scaffold provides a robust platform upon which a wide range of functions can be built through sequence variation. This principle of a conserved structure accommodating diverse functions is a recurring theme in molecular evolution.

The primary function associated with the archetypal ShK toxins is the potent and selective blockade of potassium channels. wikipedia.org This activity is largely dependent on the aforementioned Lys-Tyr dyad, which physically occludes the channel pore. plos.org However, the evolutionary journey of the ShK domain has seen this canonical function modified and repurposed.

The sequence diversification, particularly in the regions between the conserved cysteine residues (the loops), has allowed for the evolution of novel functionalities. nih.gov For example, some ShK-like peptides from cnidarians have demonstrated antimicrobial or neuro- and cardioprotective activities, differing from the purely neurotoxic effects of ShK. nih.govwhoi.edu In nematodes, ShK domains are often part of larger proteins and are implicated in a range of processes from host immune modulation to protection against oxidative stress, suggesting a co-option of the domain for roles beyond direct channel blocking. nih.govresearchgate.net

The presence of the ShK domain within a multi-domain protein like the mammalian MMP23 suggests a role in modulating cellular processes by targeting ion channels, potentially to localize the enzymatic activity of the protease to specific membrane locations. researchgate.net This fusion of a channel-blocking domain with an enzyme represents a sophisticated evolutionary innovation.

In essence, the ShK superfamily exemplifies how a stable protein fold can serve as a template for neofunctionalization. The conserved disulfide-rich core provides structural stability, while the surface-exposed loops and other non-conserved residues are free to mutate, allowing for the exploration of new interaction partners and the development of diverse biological activities. This adaptability has ensured the continued presence and functional relevance of the ShK domain throughout the animal kingdom.

Q & A

Q. What are the optimal methods for preparing ShK stock solutions for in vitro and in vivo experiments?

Answer: ShK’s solubility depends on the solvent system. For in vitro electrophysiology, dissolve lyophilized ShK in sterile PBS (pH 7.4) to a stock concentration of 1 mM. Vortex for 5 minutes and centrifuge at 14,000 × g for 10 minutes to remove insoluble aggregates . For in vivo studies, use a vehicle containing 0.1% BSA in saline to enhance stability. Adjust working concentrations based on target channel affinity (e.g., Kv1.3 requires ~11 pM for 50% inhibition) .

Q. How does ShK’s selectivity profile impact experimental design for potassium channel studies?

Answer: Wild-type ShK binds Kv1.3 (Kd = 11 pM), Kv1.1 (16 pM), Kv1.6 (165 pM), and Kv1.4 (312 pM) . To isolate Kv1.3 effects in T-cell proliferation assays, use selective derivatives like (Dap22)-ShK, which reduces Kv1.1/Kv1.6 binding by >100-fold . Validate selectivity via competitive binding assays with HEK293 cells expressing individual Kv isoforms .

Q. What structural data are available for ShK, and how can they inform mutagenesis studies?

Answer: The high-resolution NMR structure (PDB: 1SHI) reveals a β-hairpin stabilized by three disulfide bonds (Cys3-Cys35, Cys12-Cys28, Cys17-Cys32) . Key residues for Kv1.3 binding include Arg11 (electrostatic interaction) and Lys22 (hydrophobic pocket anchoring). Use alanine-scanning mutagenesis to probe functional domains, followed by circular dichroism to confirm structural integrity .

Q. How should ShK be stored to maintain stability during long-term experiments?

Answer: Lyophilized ShK is stable at -20°C for >1 year. Reconstituted solutions (in PBS, pH 7.4) retain activity for ≤2 weeks at 4°C. Avoid freeze-thaw cycles; aliquot working solutions and store at -80°C for prolonged use .

Advanced Research Questions

Q. How can researchers resolve contradictions in ShK’s reported molecular weight and formula?

Answer: Discrepancies arise from natural variation (e.g., post-translational modifications) or synthetic derivatives. For example:

Q. What experimental strategies mitigate off-target effects of fluorescent ShK conjugates (e.g., TMR-ShK)?

Answer: TMR-ShK exhibits reduced Kv1.3 affinity (Kd = 52 pM vs. 11 pM for wild-type) and increased Kv1.1 binding (Kd = 397 pM) . To control for fluorescence artifacts:

Q. How can ShK derivatives be optimized for in vivo therapeutic applications while minimizing immunogenicity?

Answer:

- PEGylation : Attach polyethylene glycol to lysine residues (e.g., Lys22) to prolong half-life.

- D-amino acid substitution : Replace L-amino acids at non-critical positions (e.g., Ser20) to reduce protease susceptibility.

Validate pharmacokinetics via LC-MS/MS in rodent plasma and monitor anti-drug antibodies using ELISA .

Q. What statistical frameworks are recommended for analyzing ShK’s dose-response data in preclinical studies?

Answer:

- Fit dose-response curves using a four-parameter logistic model (Hill equation) in GraphPad Prism.

- Report IC₅₀ values with 95% confidence intervals and adjust for multiple comparisons (e.g., Holm-Sidak method) .

- Adhere to NIH guidelines for preclinical data transparency, including raw electrophysiology traces and sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.